波洛星

描述

波洛星是一种非ATP竞争性抑制剂,靶向Polo样激酶1(PLK1),后者是一种丝氨酸/苏氨酸激酶,在细胞分裂中起着至关重要的作用。 波洛星专门靶向PLK1的Polo-box结构域,使其成为癌症研究中的宝贵工具,因为它能够诱导癌细胞的有丝分裂阻滞和凋亡 .

科学研究应用

波洛星具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域:

化学: 波洛星被用作研究PLK1抑制及其对细胞分裂的影响的工具。

生物学: 它被用于研究以了解PLK1在细胞过程中的作用及其作为癌症治疗靶点的潜力。

作用机制

波洛星通过专门靶向PLK1的Polo-box结构域发挥作用。这种相互作用破坏了PLK1的正常功能,导致有丝分裂期间中心体完整性、纺锤体形成和染色体排列缺陷。 结果,波洛星诱导癌细胞的有丝分裂阻滞和凋亡 . 参与的分子靶点和途径包括PLK1关键底物的调节,例如 Kizuna .

生化分析

Biochemical Properties

Poloxin interacts with the polo-box domain of Polo-like Kinase 1 (PLK1), inhibiting its function . The IC50 value, which is a measure of the effectiveness of Poloxin in inhibiting biological or biochemical function, is approximately 4.8 μM . This interaction with PLK1 is non-ATP competitive, meaning it does not compete with ATP for binding to the kinase .

Cellular Effects

Poloxin has been shown to induce defects in centrosome integrity, spindle formation, and chromosome alignment in mitosis . It activates the mitotic checkpoint, induces apoptosis, and inhibits proliferation of certain cells, such as MDA-MB-231 cells .

Molecular Mechanism

Poloxin exerts its effects at the molecular level by binding to the polo-box domain of Polo-like Kinase 1 (PLK1), thereby inhibiting its function . This results in a disruption of PLK1’s role in cell-cycle progression, leading to defects in centrosome integrity, spindle formation, and chromosome alignment .

Temporal Effects in Laboratory Settings

It has been suggested that Poloxin may induce long-term effects on cellular function, such as inducing apoptosis and inhibiting cell proliferation .

Dosage Effects in Animal Models

While specific dosage effects of Poloxin in animal models have not been extensively studied, it has been shown that Poloxin (at a dosage of 40 mg/kg) decreases the proliferation of MDA-MB-231 cells and suppresses the growth of tumor in nude mice bearing established xenografts of MDA-MB-231 .

Metabolic Pathways

Given its role as an inhibitor of Polo-like Kinase 1 (PLK1), it is likely that Poloxin interacts with enzymes and cofactors involved in cell-cycle regulation .

Transport and Distribution

Given its role as an inhibitor of Polo-like Kinase 1 (PLK1), it is likely that Poloxin interacts with transporters or binding proteins that are involved in cell-cycle regulation .

Subcellular Localization

Given its role as an inhibitor of Polo-like Kinase 1 (PLK1), it is likely that Poloxin is localized to areas of the cell where PLK1 is active, such as the centrosomes and spindle poles during mitosis .

准备方法

化学反应分析

波洛星会经历多种类型的化学反应,包括:

氧化: 波洛星在特定条件下可以被氧化,尽管详细的反应机理尚未广泛报道。

还原: 涉及波洛星的还原反应不太常见。

取代: 波洛星可以参与取代反应,特别是涉及其官能团。

这些反应中常用的试剂和条件包括各种溶剂,如DMSO,以及促进所需转化的特定催化剂。 这些反应形成的主要产物取决于所使用的特定条件和试剂 .

相似化合物的比较

波洛星在PLK1抑制剂中是独特的,因为它是非ATP竞争性作用机制。类似的化合物包括:

胸腺醌: 另一种PLK1 Polo-box结构域抑制剂,对癌细胞具有类似的作用.

紫草素: PLK1 Polo-box结构域的选择性小分子药物样抑制剂.

BI 2536: 二氢蝶啶酮衍生物,以高效力抑制PLK1.

生物活性

Poloxin is a small-molecule inhibitor specifically targeting the polo-box domain (PBD) of Polo-like kinase 1 (Plk1), a crucial regulator of mitosis and a promising target for cancer therapy. This article delves into the biological activity of Poloxin, examining its effects on cancer cell proliferation, apoptosis induction, and its mechanisms of action through various studies and findings.

Poloxin functions by inhibiting the PBD of Plk1, which is essential for the kinase's localization and interaction with its substrates. This inhibition leads to significant mitotic disturbances, including:

- Centrosome Fragmentation : Poloxin induces fragmentation of centrosomes, which is associated with dysfunctional Kizuna, a substrate of Plk1 that stabilizes mitotic centrosomes .

- Chromosome Misalignment : The compound causes abnormal spindle formation and chromosome misalignment, activating the spindle assembly checkpoint (SAC) and prolonging mitosis .

- Mitotic Arrest : It effectively arrests cancer cells in the G2/M phase of the cell cycle, leading to a distinctive sub-G1 peak indicative of apoptosis upon prolonged exposure .

Table 1: Summary of Poloxin's Biological Activities

In Vitro Studies

In vitro studies have demonstrated that Poloxin effectively inhibits the proliferation of various cancer cell lines. For instance:

- HeLa Cells : Treatment with Poloxin resulted in significant mitotic arrest and subsequent apoptosis. The study showed that Poloxin reduced both centrosomal and kinetochoral localization of Plk1, leading to defects in chromosome congression and mitotic progression .

- Other Cancer Cell Lines : Similar effects were observed in MDA-MB-231, SW480, MCF7, and A549 cells, confirming the broad applicability of Poloxin across different tumor types .

Case Studies

One notable case study involved xenograft mouse models where Poloxin was administered. The results indicated:

- Tumor Growth Suppression : Poloxin significantly suppressed tumor growth by lowering the proliferation rate and inducing apoptosis in treated tissues. The efficacy was attributed to its ability to inhibit Plk1 function specifically through its PBD .

Optimized Derivatives

Subsequent research led to the development of optimized derivatives such as Poloxin-2, which exhibited improved potency and selectivity compared to its predecessor. These derivatives maintained similar mechanisms but enhanced anti-cancer activity at lower concentrations .

Table 2: Comparison of Poloxin and Its Derivatives

| Compound | Potency | Selectivity | Main Action |

|---|---|---|---|

| Poloxin | Moderate | Specific to PBD | Induces mitotic arrest and apoptosis |

| Poloxin-2 | High | Enhanced | Similar actions with improved efficacy |

| Poloxin-2HT+ | Higher | Very High | Induces selective degradation of Plk1 |

属性

IUPAC Name |

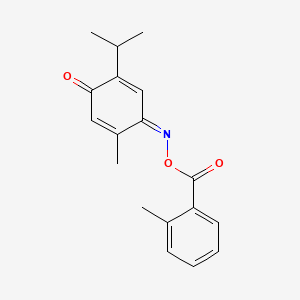

[(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)amino] 2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-11(2)15-10-16(13(4)9-17(15)20)19-22-18(21)14-8-6-5-7-12(14)3/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOJHDQJJPIVEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)ON=C2C=C(C(=O)C=C2C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321688-88-4 | |

| Record name | 321688-88-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。